

Dimethyl Pentadecanedioate: A Technical Guide for the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl Pentadecanedioate*

Cat. No.: *B1589842*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl Pentadecanedioate (DMPD), the dimethyl ester of pentadecanedioic acid, is a long-chain dicarboxylic acid ester. While not a classically recognized top-note fragrance ingredient, its chemical structure and physical properties suggest potential applications within the fragrance and flavor industry, primarily as a fixative, modifier, or a component of base notes. This technical guide provides a comprehensive overview of the known properties of **Dimethyl Pentadecanedioate**, outlines detailed experimental protocols for its sensory and analytical evaluation, and explores its potential roles in fragrance and flavor formulations. Due to the limited publicly available data on its direct application, this guide focuses on the methodologies required to characterize and validate its use, treating DMPD as a novel ingredient for investigation.

Introduction

The fragrance and flavor industry is in constant pursuit of novel molecules that can provide unique sensory experiences, improve product stability, and offer cost-effective solutions. Esters, as a class of organic compounds, are fundamental to this industry, contributing a wide array of fruity, floral, and sweet notes.^[1] Long-chain esters, in particular, are often associated with waxy, creamy, and subtle fruity aromas and can play a significant role in the overall profile and longevity of a fragrance or flavor.^[2]

Dimethyl Pentadecanedioate ($C_{17}H_{32}O_4$) is a dicarboxylic acid ester with a relatively high molecular weight.^[3] While its close relatives, macrocyclic ketones and lactones, are well-established as synthetic musks, the sensory properties of linear long-chain dimethyl esters are less documented in perfumery literature.^[4] This guide serves as a technical resource for researchers and developers interested in exploring the potential of **Dimethyl Pentadecanedioate** and similar long-chain esters in fragrance and flavor applications.

Physicochemical Properties of Dimethyl Pentadecanedioate

A summary of the key physicochemical properties of **Dimethyl Pentadecanedioate** is presented in Table 1. These properties are crucial for its handling, formulation, and analytical characterization.

Property	Value	Source
CAS Number	36575-82-3	[3]
Molecular Formula	$C_{17}H_{32}O_4$	[3]
Molecular Weight	300.43 g/mol	[3]
Synonyms	Pentadecanedioic acid, 1,15-dimethyl ester	[3]
Purity	≥98%	[3]
Physical State	Not specified (likely a colorless liquid or low-melting solid)	
Solubility	Predicted to be poorly soluble in water; soluble in organic solvents and oils.	[5]
Calculated LogP	4.4037	[3]
Topological Polar Surface Area (TPSA)	52.6 Å ²	[3]
Number of Rotatable Bonds	14	[3]

Potential Roles in the Fragrance and Flavor Industry

Based on its chemical structure, **Dimethyl Pentadecanedioate** is unlikely to be a highly volatile top-note ingredient.^[6] Its potential applications are more likely to be in the middle and base notes of a fragrance or as a functional ingredient.

- Fixative: Due to its low volatility, DMPD could act as a fixative, slowing the evaporation of more volatile fragrance components and extending the overall scent longevity.^[7]
- Modifier: It may serve as a modifier, subtly altering the perception of other fragrance notes without imparting a strong character of its own.
- Base Note Component: While its specific odor profile is not well-documented, it could contribute to a soft, waxy, or subtly sweet base note in complex fragrance compositions.
- Flavor Component: In the flavor industry, long-chain fatty acid esters have been noted to contribute to the quality of alcoholic beverages, suggesting a potential role in providing mouthfeel or subtle creamy and waxy notes.^[2]

Experimental Protocols

To fully characterize the potential of **Dimethyl Pentadecanedioate** in fragrance and flavor applications, a series of standardized experimental protocols should be followed.

Sensory Evaluation

Sensory analysis is critical for determining the odor and flavor profile of a new ingredient.^[4]

Objective: To characterize the olfactory properties of **Dimethyl Pentadecanedioate**.

Materials:

- **Dimethyl Pentadecanedioate** ($\geq 98\%$ purity)
- Odorless solvent (e.g., Diethyl Phthalate)
- Glass smelling strips

- Trained sensory panel (8-12 members)[5]
- List of odor descriptors

Protocol:

- Prepare a series of dilutions of **Dimethyl Pentadecanedioate** in the chosen solvent (e.g., 10%, 1%, 0.1%).
- Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds.
- Present the smelling strips to the trained sensory panel in a well-ventilated, odor-free environment.
- Panelists individually record their perception of the odor using a standardized list of descriptors (e.g., fruity, floral, waxy, musky, green, etc.).
- A panel leader facilitates a discussion to reach a consensus on the primary and secondary odor characteristics at different concentrations.

Objective: To characterize the taste and mouthfeel of **Dimethyl Pentadecanedioate**.

Materials:

- **Dimethyl Pentadecanedioate** (food-grade purity)
- Neutral carrier (e.g., sugar solution, neutral oil)
- Trained sensory panel
- List of flavor descriptors

Protocol:

- Prepare a solution of **Dimethyl Pentadecanedioate** in the neutral carrier at a concentration above its predicted recognition threshold.
- Present the sample to the sensory panel.

- Panelists evaluate the sample for taste (sweet, sour, bitter, salty, umami) and mouthfeel (e.g., waxy, creamy, fatty).
- A consensus vocabulary is developed through group discussion to describe the flavor profile.

[\[5\]](#)

Analytical Chemistry

Analytical techniques are essential for identifying and quantifying the compound in various matrices.

Objective: To identify and quantify **Dimethyl Pentadecanedioate** in a fragrance or flavor matrix.

Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., non-polar or medium-polarity)
- Helium or Hydrogen as carrier gas
- Sample containing **Dimethyl Pentadecanedioate**
- Internal standard

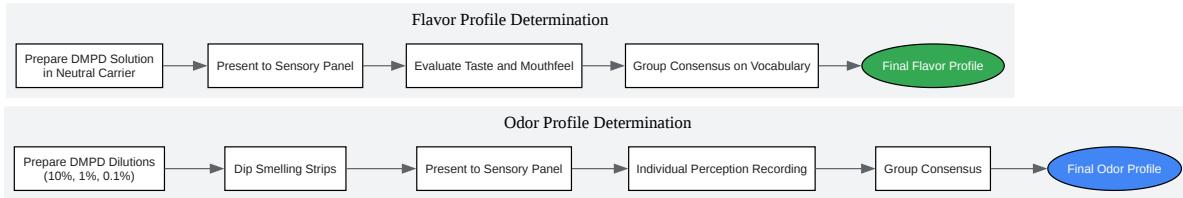
Protocol:

- Sample Preparation: Dilute the sample in a suitable solvent. Add a known amount of an internal standard.
- Injection: Inject the prepared sample into the GC.
- GC Separation: Use a temperature program to separate the components of the mixture. An example program could be: initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 10 minutes.

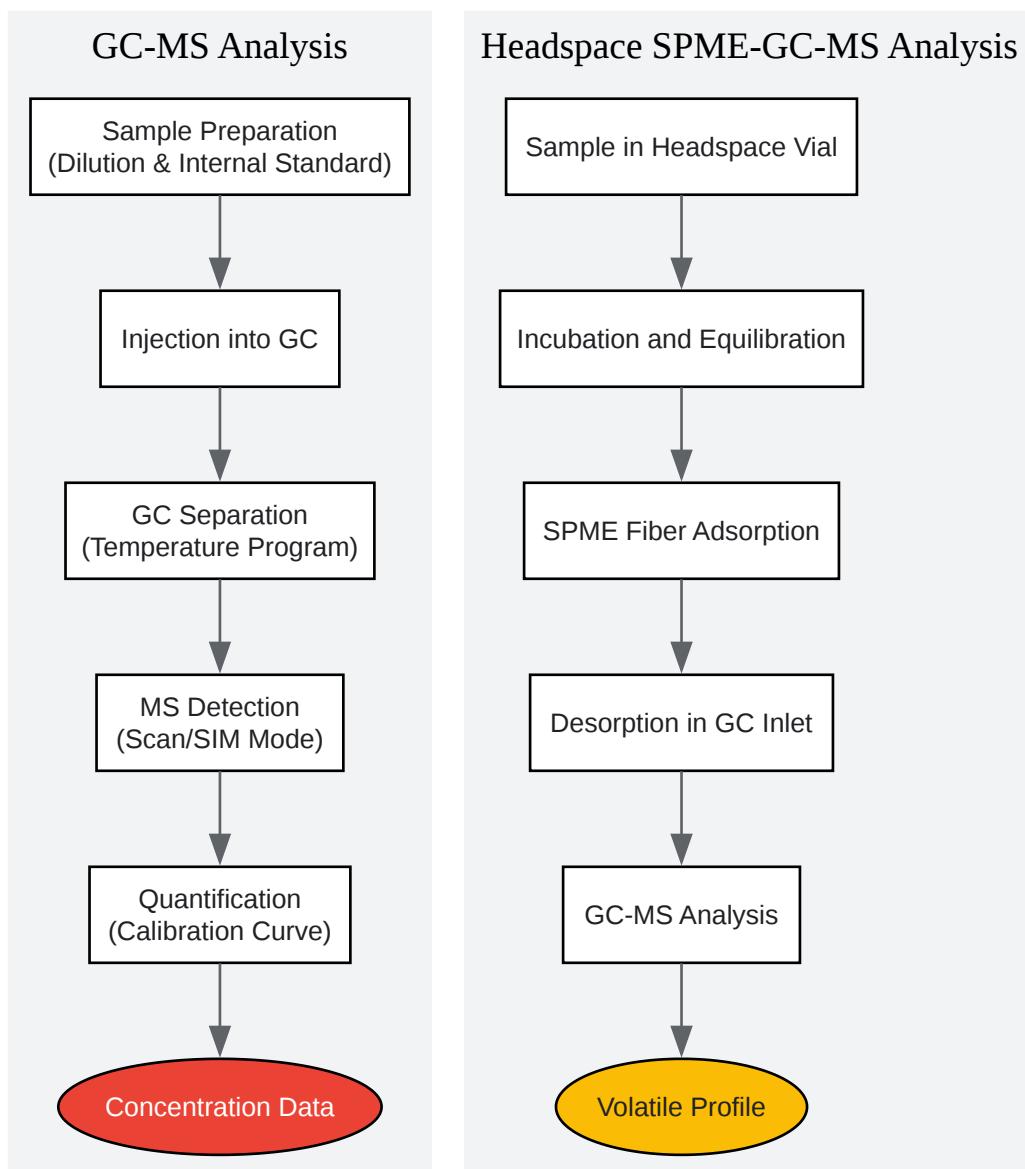
- MS Detection: Operate the mass spectrometer in full scan mode for initial identification by comparing the resulting mass spectrum with a reference library. For quantification, operate in selected ion monitoring (SIM) mode for higher sensitivity.[5]
- Quantification: Create a calibration curve using standard solutions of **Dimethyl Pentadecanedioate** with the internal standard to determine its concentration in the sample.

Objective: To analyze the volatile profile of a product containing **Dimethyl Pentadecanedioate**.

Materials:


- GC-MS with an SPME autosampler
- SPME fiber (e.g., Polydimethylsiloxane - PDMS)
- Headspace vials
- Sample containing **Dimethyl Pentadecanedioate**

Protocol:


- Place a known amount of the sample into a headspace vial and seal it.
- Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatile compounds to equilibrate in the headspace.
- Expose the SPME fiber to the headspace for a defined period (e.g., 10 minutes) to adsorb the volatile compounds.
- Transfer the fiber to the heated injection port of the GC for desorption and subsequent analysis by GC-MS.[8]

Visualizations

The following diagrams illustrate the experimental workflows described above.

[Click to download full resolution via product page](#)

Caption: Workflow for the sensory evaluation of **Dimethyl Pentadecanedioate**.

[Click to download full resolution via product page](#)

Caption: Analytical workflows for **Dimethyl Pentadecanedioate** characterization.

Conclusion

Dimethyl Pentadecanedioate represents a molecule with unexplored potential in the fragrance and flavor industry. While direct evidence of its current use is limited, its physicochemical properties suggest it could function effectively as a fixative, modifier, or a subtle base note. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of its sensory and analytical characteristics. Further research,

following these methodologies, is necessary to fully elucidate the role of **Dimethyl Pentadecanedioate** and other long-chain dicarboxylic acid esters in creating innovative and high-performing fragrance and flavor formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scentjourner.com [scentjourner.com]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. allanchem.com [allanchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. [Dimethyl Pentadecanedioate: A Technical Guide for the Fragrance and Flavor Industry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1589842#dimethyl-pentadecanedioate-s-role-in-the-fragrance-and-flavor-industry\]](https://www.benchchem.com/product/b1589842#dimethyl-pentadecanedioate-s-role-in-the-fragrance-and-flavor-industry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com